exo-Dehydro N-demethylpimavanserin
Description
exo-Dehydro N-demethylpimavanserin is a derivative of pimavanserin, a selective serotonin inverse agonist (SSIA) approved for treating Parkinson’s disease-related psychosis. The compound undergoes two key modifications:
- N-Demethylation: Removal of a methyl group from the tertiary amine.
- exo-Dehydrogenation: Introduction of a double bond in the exocyclic position.
Properties
CAS No. |
2211053-24-4 |
|---|---|
Molecular Formula |
C24H30FN3O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylprop-2-enoxy)phenyl]methyl]-1-piperidin-4-ylurea |
InChI |
InChI=1S/C24H30FN3O2/c1-18(2)17-30-23-9-5-19(6-10-23)15-27-24(29)28(22-11-13-26-14-12-22)16-20-3-7-21(25)8-4-20/h3-10,22,26H,1,11-17H2,2H3,(H,27,29) |
InChI Key |
CEXVIZAGOILYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of exo-Dehydro N-demethylpimavanserin involves multiple steps starting from commercially available precursors. One of the synthetic routes for pimavanserin tartrate, a related compound, involves a five-step synthesis starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine . The process includes:
Formation of intermediates: Conversion of 4-hydroxybenzaldehyde to an ether intermediate.
Coupling reactions: Coupling with (4-fluorophenyl)methanamine.
Purification: Achieving high purity through recrystallization and other purification techniques.
Chemical Reactions Analysis
exo-Dehydro N-demethylpimavanserin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
exo-Dehydro N-demethylpimavanserin has several scientific research applications:
Chemistry: Used as a reference compound in the study of serotonin receptor interactions.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored for potential therapeutic effects in neuropsychiatric disorders.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors.
Mechanism of Action
The mechanism of action of exo-Dehydro N-demethylpimavanserin involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. As an inverse agonist/antagonist, it modulates the activity of these receptors, leading to therapeutic effects without significant dopaminergic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amidines and Demethylated Derivatives
The provided evidence highlights several amidine-based compounds regulated under export controls (e.g., N,N-Dimethylacetamidine, CAS #2909–14–0) and demethylated analogs like N-Desmethyl mianserin . These share functional groups or metabolic pathways relevant to exo-Dehydro N-demethylpimavanserin.
Table 1: Key Properties of Selected Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N,N-Dimethylacetamidine | 2909–14–0 | C₄H₁₀N₂ | 86.14 | Amidine backbone; polar, basic |
| N,N-Dimethylbutanamidine | 1340437–35–5 | C₆H₁₄N₂ | 114.19 | Longer alkyl chain; increased lipophilicity |
| N-Desmethyl mianserin | Not specified* | C₁₇H₁₈N₂ | 250.34 | Demethylated tricyclic antidepressant |
Pharmacological and Metabolic Differences
- Receptor Affinity: Amidines like N,N-Dimethylacetamidine exhibit strong hydrogen-bonding capacity due to their amidine group, which may enhance binding to serotonin receptors—a feature shared with pimavanserin derivatives .
- Metabolic Stability : Demethylation (as seen in N-Desmethyl mianserin) typically increases polarity, accelerating renal clearance. Conversely, exo-dehydrogenation may introduce metabolic susceptibility to cytochrome P450 enzymes .
Research Findings and Implications
- Structural Activity Relationships (SAR) : The exo-dehydro modification in this compound may enhance serotonin receptor antagonism compared to saturated analogs, as seen in other tricyclic derivatives .
- Regulatory Status : Amidines in are subject to export controls, suggesting stringent handling requirements—a consideration for scaling up the target compound .
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